Bienvenue dans la boutique en ligne BenchChem!

Arecaidine propargyl ester tosylate

Muscarinic Receptor Pharmacology Binding Affinity Receptor Subtype Selectivity

Arecaidine propargyl ester tosylate (CAS: 147202-94-6) is the 4-methylbenzenesulfonate salt of arecaidine propargyl ester (APE), a synthetic tertiary amine derivative of the arecaidine scaffold. The compound functions as a potent agonist at muscarinic acetylcholine receptors (mAChRs), with its biological activity driven by the free base form, arecaidine propargyl ester.

Molecular Formula C17H21NO5S
Molecular Weight 351.4 g/mol
CAS No. 147202-94-6
Cat. No. B118087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArecaidine propargyl ester tosylate
CAS147202-94-6
Synonymsprop-2-yn-1-yl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate 4-methylbenzenesulfonate
Molecular FormulaC17H21NO5S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C
InChIInChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10)
InChIKeyLYHWIOMAWPVTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Arecaidine Propargyl Ester Tosylate (147202-94-6): Chemical Identity and Core Pharmacological Class


Arecaidine propargyl ester tosylate (CAS: 147202-94-6) is the 4-methylbenzenesulfonate salt of arecaidine propargyl ester (APE), a synthetic tertiary amine derivative of the arecaidine scaffold. The compound functions as a potent agonist at muscarinic acetylcholine receptors (mAChRs), with its biological activity driven by the free base form, arecaidine propargyl ester . It is characterized by a tetrahydropyridine ring bearing an N-methyl group and a propargyl ester moiety at the 3-position . This structural configuration confers distinct receptor subtype interaction and functional tissue selectivity relative to its close analogs, such as arecoline, arecaidine ethyl ester, and other muscarinic agonists [1].

The Pitfalls of Interchanging Arecaidine Propargyl Ester Tosylate with Generic Muscarinic Agonists in Research


While numerous muscarinic agonists share a common receptor target family, substituting Arecaidine propargyl ester tosylate with a generic alternative like arecoline, arecaidine ethyl ester, or oxotremorine can fundamentally alter experimental outcomes and compromise data reproducibility. The compound's functional profile is uniquely defined by a combination of high affinity, pronounced M2 receptor subtype selectivity, and a distinct tissue-dependent cardioselectivity, which is not replicated by other agonists . For instance, arecoline exhibits a different subtype selectivity profile with limited M2 preference , while other arecaidine esters show reduced potency or even antagonist activity [1]. These quantitative differences in binding affinity and functional efficacy across tissues mean that swapping this compound for a cheaper or more readily available agonist will introduce uncontrolled variables, making head-to-head data comparisons across studies invalid [2].

Quantitative Differentiation of Arecaidine Propargyl Ester Tosylate from Its Closest Analogs: A Comparative Evidence Guide


Superior M2 Subtype Binding Affinity Compared to Arecoline and Oxotremorine

Arecaidine propargyl ester demonstrates a Ki of 87 nM for the cloned human M2 muscarinic receptor [1]. This binding affinity is significantly higher (lower Ki) compared to the commonly used agonist arecoline, which exhibits an EC50 of 95 nM for the human M2 receptor in functional assays . The affinity is also substantially greater than that of oxotremorine, another classic muscarinic agonist, which shows a Ki of 9.33 µM (9,330 nM) for the human M2 receptor [2].

Muscarinic Receptor Pharmacology Binding Affinity Receptor Subtype Selectivity

Pronounced M2 Receptor Selectivity Profile Over M1, M3, M4, and M5 Subtypes

Arecaidine propargyl ester exhibits a clear selectivity for the M2 receptor over other human mAChR subtypes. Its Ki values are 87 nM for M2, 1,230 nM for M1, 851 nM for M3, 977 nM for M4, and 933 nM for M5 . This translates to a selectivity window ranging from 9.8-fold (vs. M3) to 14.1-fold (vs. M1) for M2 over the other subtypes.

Subtype Selectivity Muscarinic Receptors Off-Target Activity

Enhanced Functional Potency in Atrial Tissue Compared to Arecoline and Other Esters

In isolated rat left atria, arecaidine propargyl ester (APE) exhibits potent agonistic activity with a pD2 value ranging between 6.09 and 8.07 [1]. Crucially, a direct comparison in this study revealed that propargyl esters generally demonstrate higher potency than their corresponding methyl ester analogs, such as arecoline [1].

Functional Pharmacology Tissue Selectivity Cardiac Muscarinic Receptors

Demonstrated Cardioselectivity: Agonist in Atria, Antagonist in Ileum for a Key Quaternary Analog

The quaternary derivative, APE methiodide, displayed a remarkable functional selectivity. In rat atria, it acted as a pronounced agonist with a pD2 of approximately 6.5 and an intrinsic activity of 0.67. However, in the rat ileum, the same compound behaved as a competitive antagonist with a pA2 of 5.62 [1]. While this specific data is for the quaternary analog, the study authors conclude that this cardioselective action is a general property of this chemical series and may be due to recognition of structural differences between atrial M2 alpha and ileal M2 beta receptor subtypes [1].

Functional Selectivity Tissue-Specific Pharmacology Cardioselective Agents

Potent In Vivo Cardiovascular Activity Including M1-Mediated Pressor Response

In pithed rats, intravenous administration of arecaidine propargyl ester (dose range: 0.1-10 µmol/kg) elicited a prominent elevation in mean arterial pressure and heart rate following an initial short-lasting depressor response and bradycardia [1]. This complex biphasic response is characteristic of M1 receptor activation in sympathetic ganglia, and the pressor effect was selectively antagonized by the M1 antagonist pirenzepine [1].

In Vivo Pharmacology Cardiovascular System Ganglionic Muscarinic Receptors

Significantly Higher Potency Than N-Demethylated Analogs

A direct structure-activity relationship (SAR) study compared the potency of arecaidine propargyl ester (APE) with its N-demethylated analog, guvacine propargyl ester. APE was found to be up to 15-fold more potent than its N-demethyl counterpart in both atrial and ileal tissue preparations [1].

Structure-Activity Relationship Pharmacophore Agonist Potency

Targeted Research Applications for Arecaidine Propargyl Ester Tosylate Based on Its Differential Profile


Cardiac M2 Muscarinic Receptor Signaling Studies in Atrial Tissue

Given its high functional potency in atria [1] and pronounced M2 binding affinity [2], Arecaidine propargyl ester tosylate is an optimal agonist for ex vivo studies of M2-mediated negative inotropic and chronotropic effects in isolated atrial preparations. Its superior potency over arecoline and M2-selectivity over oxotremorine ensures a more targeted and sensitive assay system for studying cardiac muscarinic signaling, mechanisms of bradycardia, or atrial fibrillation research.

Differentiation of M2 Receptor Subtype Function in Recombinant Cellular Systems

The compound's well-defined Ki profile across all five human mAChR subtypes, with a clear 10- to 14-fold selectivity for M2 over M1, M3, M4, and M5 , makes it a valuable tool for cell-based assays (e.g., in CHO cells expressing recombinant receptors). Researchers can use it to selectively activate M2 receptor pathways at low nanomolar concentrations, minimizing confounding signals from other muscarinic subtypes that would be activated by less selective agonists like arecoline or aceclidine.

Investigation of Central Muscarinic Regulation of Blood Pressure and Ganglionic Transmission

As a tertiary amine, Arecaidine propargyl ester tosylate can cross the blood-brain barrier. Its demonstrated ability to induce a complex, M1 receptor-mediated biphasic cardiovascular response in vivo [3] makes it a critical tool for studying central cholinergic pathways involved in blood pressure regulation, sympathetic outflow, and ganglionic transmission. This application distinguishes it from quaternary muscarinic agonists that lack CNS access.

Medicinal Chemistry and Pharmacophore Modeling for Muscarinic Ligands

The established structure-activity relationship showing a 15-fold potency advantage over its N-demethyl analog [4] positions Arecaidine propargyl ester as a key reference compound for medicinal chemistry. It serves as a benchmark for designing and evaluating new muscarinic agonists, particularly in projects aiming to enhance M2 selectivity or develop tissue-selective (e.g., cardioselective) agents. Its well-characterized profile makes it a superior positive control compared to less selective or less potent analogs.

Quote Request

Request a Quote for Arecaidine propargyl ester tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.